5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that belongs to the class of oxazole derivatives. . This compound features a phenol group, an oxazole ring, and methoxy and ethoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed in aqueous media, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides such as bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, which can influence enzyme activity and receptor binding. The oxazole ring can interact with nucleic acids and proteins, potentially affecting gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Known for its use in dermatology and organic chemistry.
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: A hydantoin derivative with various biological activities.
Uniqueness
5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and phenol group make it particularly interesting for medicinal chemistry applications, as these structures are often associated with bioactivity .
Properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-15-9-10-16(17(21)11-15)19-18(12(2)20-24-19)13-5-7-14(22-3)8-6-13/h5-11,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJFINSHJYOLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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